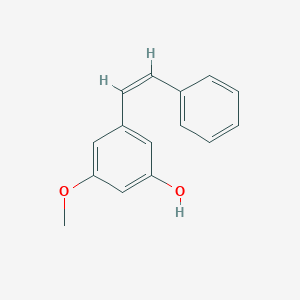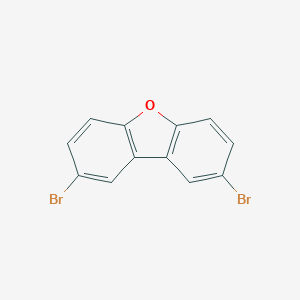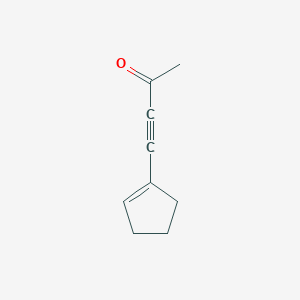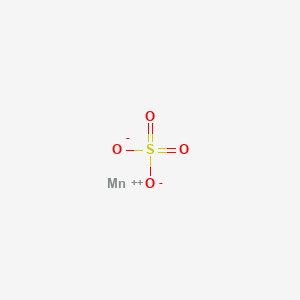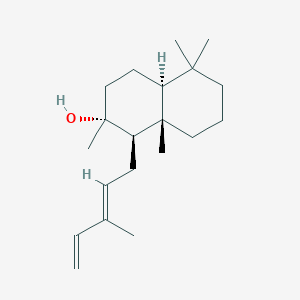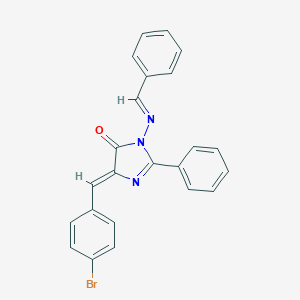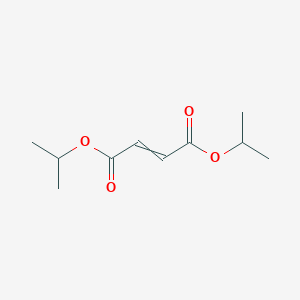
Diisopropyl maléate
Vue d'ensemble
Description
Diisopropyl maleate is an organic compound with the molecular formula C10H16O4 . It is a colourless liquid that is soluble in organic solvents such as ethanol, ether, acetone, and benzene .
Synthesis Analysis
Diisopropyl maleate can be synthesized using cyanoacetic acid as a raw material. The process involves acid hydrolysis using sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to the solution to perform an esterification reaction . The solution is divided into an upper layer solution and a lower layer solution after the reaction is completed .Molecular Structure Analysis
Diisopropyl maleate has a total of 29 bonds; 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The reaction conditions for the synthesis of Diisopropyl maleate involve the use of tricyclohexylphosphine [1,3-bis (2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine] [benzylidene]ruthenium (II) dichloride in dichloromethane at 20 .Physical And Chemical Properties Analysis
Diisopropyl maleate has a molecular weight of 200.23 g/mol. It has a density of 0.9941 (rough estimate), a melting point of -30.15°C, and a boiling point of 257.96°C (rough estimate). Its refractive index is estimated to be 1.4500 .Applications De Recherche Scientifique
Agent d'acylation dans la résolution cinétique
Le diisopropyl maléate a été utilisé comme agent d'acylation dans la résolution cinétique des amines chirales, catalysée par la lipase B de Candida antarctica. Cette application tire parti de sa réactivité pour modifier sélectivement un énantiomère par rapport à un autre, ce qui est crucial pour la production de substances énantiomériquement pures .
Étude de la décomposition des fongicides
Il est impliqué dans l'étude de la décomposition des fongicides, en particulier de l'isoprothiolane, qui se décompose en esters diisopropyliques de l'acide malonique et de ses dérivés lors de la chloration aqueuse. Cette application est importante pour comprendre l'impact environnemental et la cytotoxicité de ces composés .
Intermédiaire de synthèse
Le this compound sert d'intermédiaire dans divers processus synthétiques, notamment la préparation d'autres composés chimiques par différentes voies réactionnelles .
Safety and Hazards
Orientations Futures
Diisopropyl maleate is a key intermediate in the synthesis of isoprothiolane, a pesticide . The preparation process of Diisopropyl maleate has been patented, which involves the use of cyanoacetic acid as a raw material . This process avoids the problem of decomposition of cyanoacetic acid at a later period in the dehydration process of the cyanoacetic acid, prevents the use of other organic solvents, and improves the product yield .
Mécanisme D'action
Target of Action
Diisopropyl maleate is a chemical compound with the molecular formula C10H16O4 It’s known that maleate compounds often interact with enzymes and other proteins, altering their function .
Mode of Action
It’s known that maleate compounds can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes . This interaction can lead to changes in the enzyme’s conformation and function, affecting the metabolic reactions they catalyze.
Biochemical Pathways
Maleate compounds are known to interfere with several metabolic pathways, including the citric acid cycle . They can disrupt these pathways by inhibiting key enzymes, leading to downstream effects on cellular metabolism.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 25796°C and a density of 09941 g/mL at 20°C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of diisopropyl maleate. For instance, temperature can affect the compound’s physical state and solubility, potentially influencing its bioavailability and pharmacokinetics . Additionally, the compound’s interaction with other substances in the environment, such as strong oxidizing agents and acidic substances, should be avoided to prevent dangerous reactions .
Analyse Biochimique
Biochemical Properties
Diisopropyl maleate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used as an acylating agent in reactions catalyzed by lipase B from Candida antarctica . The nature of these interactions involves the transfer of an acyl group from diisopropyl maleate to the amine, resulting in the formation of a new amide bond .
Molecular Mechanism
At the molecular level, diisopropyl maleate exerts its effects through its ability to donate an acyl group in enzymatic reactions . This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.
Propriétés
| { "Design of the Synthesis Pathway": "Diisopropyl maleate can be synthesized using an esterification reaction between maleic anhydride and isopropanol in the presence of a catalyst such as sulfuric acid.", "Starting Materials": [ "Maleic anhydride", "Isopropanol", "Sulfuric acid" ], "Reaction": [ "Add maleic anhydride and isopropanol to a round-bottom flask in a molar ratio of 1:2.", "Add a few drops of sulfuric acid as a catalyst.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the diisopropyl maleate product with a suitable organic solvent such as diethyl ether.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain the pure diisopropyl maleate product." ] } | |
Numéro CAS |
10099-70-4 |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
dipropan-2-yl but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |
Clé InChI |
FNMTVMWFISHPEV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)OC(=O)/C=C\C(=O)OC(C)C |
SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)C=CC(=O)OC(C)C |
Point d'ébullition |
280.0 °C |
melting_point |
2.1 °C |
Autres numéros CAS |
10099-70-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diisopropyl maleate in the asymmetric Michael addition reaction described in the research?
A1: Diisopropyl maleate acts as the Michael acceptor in the reaction. [] This means it contains an electron-withdrawing group (the two ester groups) conjugated to a carbon-carbon double bond. This configuration makes the double bond electron-deficient, allowing it to react with electron-rich nucleophiles, such as thiophenol in this case, in a Michael addition reaction.
Q2: How does the use of cinchonine affect the reaction with Diisopropyl maleate?
A2: Cinchonine acts as a chiral catalyst in the reaction. [] Its presence allows the Michael addition of thiophenol to Diisopropyl maleate to proceed asymmetrically, resulting in the preferential formation of one enantiomer of the product, Diisopropyl phenylthiosuccinate. The research specifically reports achieving an 81% optical purity for the (S)-(−)-Diisopropyl phenylthiosuccinate enantiomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



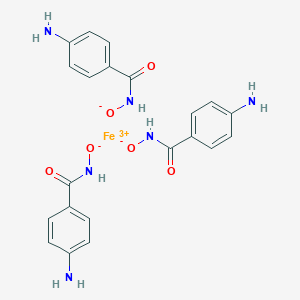

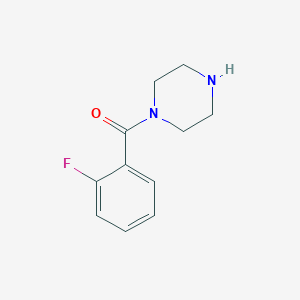
![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)
